celaphanol A
Overview
Description
Celaphanol A is a diterpene that can be isolated from the root bark of Celastrus orbiculatus . It has been shown to have a neuroprotective effect against hydrogen peroxide-induced cytotoxicity in PC12 cells .
Synthesis Analysis
The first total synthesis of (±)-Celaphanol A was accomplished starting from α-cyclocitral and 3,4-dimethoxy benzyl chloride in six steps. The intramolecular cyclization with BF3·Et2O and enolization in t-BuOK/t-BuOH were the key steps .
Molecular Structure Analysis
Celaphanol A has a molecular weight of 288.34 g/mol and a molecular formula of C17H20O4 . Its structure includes a diterpene backbone . The compound contains total 43 bond(s); 23 non-H bond(s), 8 multiple bond(s), 2 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 ketone(s) (aromatic), 1 hydroxyl group(s), and 2 aromatic hydroxyl(s) .
Physical And Chemical Properties Analysis
Celaphanol A has a molecular weight of 288.34 g/mol . It has a topological polar surface area of 77.8 Ų . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .
Scientific Research Applications
Synthesis Applications : Celaphanol A provides an all-cis isomer intermediate crucial for synthesizing aromatic tricyclic diterpenes, as explored in the study "First Total Synthesis of (±)‐Celaphanol A" (Bie et al., 2002).
Radiosensitization in Cancer Treatment : In the study "Inhibition of Signal Transducer and Activator of Transcription 3 and Cyclooxygenase-2 Is Involved in Radiosensitization of Cepharanthine in HeLa Cells," researchers found that cepharanthine enhances tumor growth delay and apoptosis in HeLa cells (Fang et al., 2013).
Anti-Inflammatory Properties : Celaphanol A has been identified as an anti-inflammatory compound in Celastrus orbiculatus roots, inhibiting NF-kappaB activation and nitric oxide production, as per the study "Antiinflammatory constituents of Celastrus orbiculatus inhibit the NF-kappaB activation and NO production" (Jin et al., 2002).
Treatment of Ulcerative Colitis : The study "Cepharanthine ameliorates dextran sulphate sodium‐induced colitis through modulating gut microbiota" demonstrates that celaphanol A (cepharanthine) ameliorates ulcerative colitis induced by dextran sulphate sodium by modulating gut microbiota and pro-inflammatory cytokine expression (Wang et al., 2022).
Neuroprotective Activity : Celaphanol A shows promising neuroprotective activity against hydrogen peroxide-induced cell viability decrease in PC12 cells, according to the study "(M)- and (P)-bicelaphanol A, dimeric trinorditerpenes with promising neuroprotective activity from Celastrus orbiculatus" (Wang et al., 2013).
Pharmacological Properties : The paper "Cepharanthine: An update of its mode of action, pharmacological properties and medical applications" discusses multiple pharmacological properties of celaphanol A, including anti-oxidative, anti-inflammatory, immuno-regulatory, anti-cancer, anti-viral, and anti-parasitic properties (Bailly, 2019).
Source and Chemical Identification : Celaphanol A is identified as a diterpene found in the dried stems of Celastrus stehanotifolius, as detailed in the study "Triterpene caffeoyl esters and diterpenes from Celastrus stephanotifolius" (Chen et al., 1999).
Safety And Hazards
properties
IUPAC Name |
(4aR)-6,7,10-trihydroxy-1,1,4a-trimethyl-3,4-dihydro-2H-phenanthren-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-16(2)5-4-6-17(3)10-8-12(19)11(18)7-9(10)13(20)14(21)15(16)17/h7-8,18-19,21H,4-6H2,1-3H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGLJFWISHCOAE-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1=C(C(=O)C3=CC(=C(C=C32)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(C1=C(C(=O)C3=CC(=C(C=C23)O)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
celaphanol A |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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